molecular formula C21H22N4O3S B12193529 N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylm ethyl)acetamide

N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylm ethyl)acetamide

Cat. No.: B12193529
M. Wt: 410.5 g/mol
InChI Key: GATMNTFGDROJOR-UHFFFAOYSA-N
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Description

N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide is a complex organic compound that features an indole nucleus, an imidazolinyl group, and a thienylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the imidazolinyl and thienylmethyl groups through a series of reactions involving acylation, alkylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more scalable .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The imidazolinyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, which also exhibit a range of biological activities .

Uniqueness

N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-ethyl-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H22N4O3S/c1-2-24(12-15-6-5-9-29-15)19(26)13-25-20(27)18(23-21(25)28)10-14-11-22-17-8-4-3-7-16(14)17/h3-9,11,18,22H,2,10,12-13H2,1H3,(H,23,28)

InChI Key

GATMNTFGDROJOR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CS1)C(=O)CN2C(=O)C(NC2=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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